molecular formula C20H24N6OS B7173666 1-[(2-methyl-1,3-thiazol-4-yl)methyl]-N-[1-(pyridin-4-ylmethyl)pyrazol-4-yl]piperidine-4-carboxamide

1-[(2-methyl-1,3-thiazol-4-yl)methyl]-N-[1-(pyridin-4-ylmethyl)pyrazol-4-yl]piperidine-4-carboxamide

Cat. No.: B7173666
M. Wt: 396.5 g/mol
InChI Key: OMTUTAWUIFXMDP-UHFFFAOYSA-N
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Description

1-[(2-methyl-1,3-thiazol-4-yl)methyl]-N-[1-(pyridin-4-ylmethyl)pyrazol-4-yl]piperidine-4-carboxamide is a complex organic compound that features a thiazole ring, a pyrazole ring, and a piperidine ring

Preparation Methods

The synthesis of 1-[(2-methyl-1,3-thiazol-4-yl)methyl]-N-[1-(pyridin-4-ylmethyl)pyrazol-4-yl]piperidine-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Pyrazole Ring: The pyrazole ring is typically formed via the reaction of hydrazines with 1,3-diketones.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of amino alcohols.

    Coupling Reactions: The final compound is obtained by coupling the thiazole, pyrazole, and piperidine intermediates through amide bond formation, typically using coupling reagents like EDCI or DCC.

Chemical Reactions Analysis

1-[(2-methyl-1,3-thiazol-4-yl)methyl]-N-[1-(pyridin-4-ylmethyl)pyrazol-4-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and pyrazole rings, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

1-[(2-methyl-1,3-thiazol-4-yl)methyl]-N-[1-(pyridin-4-ylmethyl)pyrazol-4-yl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-methyl-1,3-thiazol-4-yl)methyl]-N-[1-(pyridin-4-ylmethyl)pyrazol-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity or bind to receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

1-[(2-methyl-1,3-thiazol-4-yl)methyl]-N-[1-(pyridin-4-ylmethyl)pyrazol-4-yl]piperidine-4-carboxamide can be compared with other compounds containing thiazole, pyrazole, and piperidine rings:

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and applications.

Properties

IUPAC Name

1-[(2-methyl-1,3-thiazol-4-yl)methyl]-N-[1-(pyridin-4-ylmethyl)pyrazol-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6OS/c1-15-23-19(14-28-15)12-25-8-4-17(5-9-25)20(27)24-18-10-22-26(13-18)11-16-2-6-21-7-3-16/h2-3,6-7,10,13-14,17H,4-5,8-9,11-12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTUTAWUIFXMDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCC(CC2)C(=O)NC3=CN(N=C3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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